Ethyl 5-trifluoroacetyl-2-thenoate

HDAC4 Inhibition Structure-Activity Relationship Medicinal Chemistry

Ethyl 5-trifluoroacetyl-2-thenoate (CAS 898787-39-8, MFCD02260850) is a fluorinated thiophene-2-carboxylate ester in which a trifluoroacetyl group occupies the 5-position of the heterocyclic ring. It serves as a key intermediate in the preparation of fluoroacetylthiophene oxadiazoles, a class of Class II human histone deacetylase (HDAC) inhibitors under investigation for oncology applications.

Molecular Formula C9H7F3O3S
Molecular Weight 252.21 g/mol
CAS No. 898787-39-8
Cat. No. B052069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-trifluoroacetyl-2-thenoate
CAS898787-39-8
Molecular FormulaC9H7F3O3S
Molecular Weight252.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3
InChIKeyOCKQIBUJPOSIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-trifluoroacetyl-2-thenoate – A Foundational Building Block for Class II HDAC Inhibitor Synthesis [CAS 898787-39-8]


Ethyl 5-trifluoroacetyl-2-thenoate (CAS 898787-39-8, MFCD02260850) is a fluorinated thiophene-2-carboxylate ester in which a trifluoroacetyl group occupies the 5-position of the heterocyclic ring. It serves as a key intermediate in the preparation of fluoroacetylthiophene oxadiazoles, a class of Class II human histone deacetylase (HDAC) inhibitors under investigation for oncology applications . The compound itself exhibits intrinsic HDAC inhibitory activity, with its unique trifluoroacetyl moiety acting as a zinc-binding group upon hydration [1].

Why Generic Alternatives Cannot Replace Ethyl 5-trifluoroacetyl-2-thenoate in Class II HDAC Programs


Seemingly minor structural variations among 5-trifluoroacetylthiophene derivatives result in substantial differences in target potency and isoform selectivity. For example, converting the ethyl ester to an N-ethyl amide results in a >5-fold loss of potency against HDAC4 [1][2]. Similarly, altering the 5-position substituent (e.g., replacing trifluoroacetyl with acetyl or benzoyl) is expected to abolish the unique hydrated zinc-binding interaction that underpins Class II selectivity [3]. Therefore, direct procurement of the validated ethyl ester building block—rather than a generic analog—is essential for reproducing published synthetic routes and pharmacological profiles.

Quantitative Performance Data for Ethyl 5-trifluoroacetyl-2-thenoate – Head-to-Head Comparisons


HDAC4 Inhibitory Activity: Ethyl Ester vs. Ethyl Amide

The target compound (ethyl ester) exhibits an IC50 of 320 nM against human HDAC4, whereas the direct N-ethyl amide analog shows an IC50 of 1700 nM under the same assay conditions, representing a 5.3-fold loss in potency upon ester-to-amide substitution [1][2].

HDAC4 Inhibition Structure-Activity Relationship Medicinal Chemistry

HDAC Isoform Selectivity Profile: A Discriminant for Class II Selectivity

The target compound shows a pronounced selectivity window for Class II over Class I HDACs: IC50 values of 320 nM (HDAC4) and 550 nM (HDAC6) versus 5700 nM (HDAC1) and 3500 nM (HDAC3). This 10- to 18-fold window contrasts with the narrower selectivity often observed with pan-HDAC inhibitors [1]. The improved selectivity is attributed to the hydrated trifluoroacetyl moiety that specifically coordinates the catalytic zinc in class II HDACs, as confirmed by X-ray crystallography [2].

HDAC Isoform Selectivity Class II HDAC Epigenetic Therapeutics

Synthetic Utility: Yield and Purity in Downstream Oxadiazole Formation

The ethyl ester is the preferred intermediate for synthesizing fluoroacetylthiophene oxadiazoles, a class of Class II HDAC inhibitors. Commercial sources consistently supply this compound at ≥95% purity (typically 97%), as confirmed by multiple reputable vendors . This contrasts with the corresponding carboxylic acid, which often requires in situ generation or tedious purification, leading to lower overall yields in the subsequent amide coupling steps .

Organic Synthesis Oxadiazole Building Block

Ethyl 5-trifluoroacetyl-2-thenoate – Optimal Application Scenarios for Research and Industrial Use


Production of Class II HDAC Inhibitor Oxadiazole Libraries for Cancer Drug Discovery

The ethyl ester serves as the direct precursor for constructing 5-aryl-2-(trifluoroacetyl)thiophene oxadiazoles, a validated series of Class II-selective HDAC inhibitors. Its reliable potency profile (HDAC4 IC50 = 320 nM) and demonstrated selectivity over Class I HDACs make it the preferred starting material for SAR exploration and lead optimization campaigns [1][2].

High-Purity Reference Standard for In Vitro Pharmacology and Assay Development

With a commercially available purity of 97%, the compound is suitable as a control inhibitor in HDAC enzyme assays. Its well-characterized IC50 values across HDAC isoforms 1, 3, 4, and 6 provide a robust benchmark for calibrating screening platforms and validating assay reproducibility [1].

Structural Biology and Mechanistic Studies of Zinc-Dependent HDAC Inhibition

The hydrated trifluoroacetyl moiety of the ester, confirmed by X-ray crystallography to coordinate the catalytic zinc ion in the HDAC4 active site, makes this compound a valuable tool for co-crystallization studies and structure-based drug design efforts aimed at understanding the unique binding mode of trifluoromethyl ketone inhibitors [1].

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